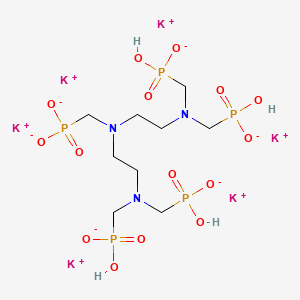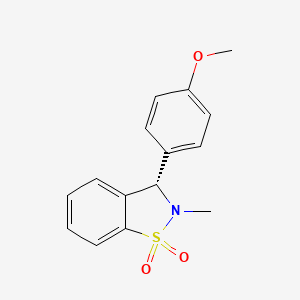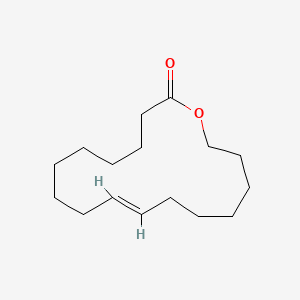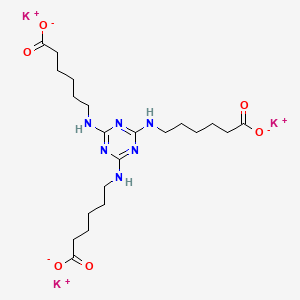
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple phosphonate groups, making it highly relevant in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonatomethyl imino bis(ethane-2,1-diylnitrilobis(methylene)) with potassium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical processes, helping to stabilize metal ions and prevent unwanted reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical treatments, including its role in drug delivery systems and as a component in diagnostic agents.
Industry: It is used in industrial applications such as water treatment, where it helps to prevent scale formation and corrosion.
Mécanisme D'action
The mechanism of action of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. The molecular targets include various metal ions, and the pathways involved often relate to the inhibition of metal-catalyzed reactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups and its high affinity for metal ions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a different structure but similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups, used in similar applications.
These compounds share some functional similarities but differ in their specific structures and binding affinities.
Propriétés
Numéro CAS |
93841-77-1 |
|---|---|
Formule moléculaire |
C9H22K6N3O15P5 |
Poids moléculaire |
801.74 g/mol |
Nom IUPAC |
hexapotassium;[2-[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.6K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6 |
Clé InChI |
OXMJSSBBCPOHIN-UHFFFAOYSA-H |
SMILES canonique |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















